[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate
Description
Electrophilic Fluorination with N−F Reagents
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the most widely used reagent for 6α-fluorosteroid synthesis due to its high reactivity and scalability. Kinetic studies on progesterone enol acetate demonstrate second-order rate constants ($$k_2$$) of 2.38 × 10$$^{-3}$$ M$$^{-1}$$s$$^{-1}$$ in acetonitrile, with stereoselectivity favoring the 6β-fluorinated isomer (34:66 α:β ratio). Alternative N−F reagents, such as NFSI (N-fluorobenzenesulfonimide) and NFPy TfO$$^-$$ (N-fluoropyridinium triflate), exhibit lower stereoselectivity (23:77 α:β ratio) despite comparable reactivity.
Table 1: Stereoselectivity of 6-Fluorosteroid Formation with N−F Reagents
| Reagent | α:β Ratio | Relative Reactivity ($$k_{rel}$$) |
|---|---|---|
| Selectfluor™ | 34:66 | 1.0 |
| NFSI | 23:77 | 1.4 × 10$$^{-1}$$ |
| DiCl-NFPy TfO$$^-$$ | 13:87 | 2.0 × 10$$^{-2}$$ |
Fluorine gas (F$$2$$) offers a cost-effective alternative but requires precise control of reaction conditions to avoid over-fluorination. Direct fluorination of progesterone enol acetate with 10% F$$2$$ in nitrogen yields 6-fluoroprogesterone with 85% purity, though scalability remains challenging.
Epimerization and Thermodynamic Control
The kinetically favored 6β-fluorinated isomer undergoes acid-catalyzed epimerization to the thermodynamically stable 6α-isomer. In HCl/acetic acid, 6β-fluoroprogesterone converts to the 6α-epimer with a rate constant of 4.2 × 10$$^{-5}$$ s$$^{-1}$$ at 25°C. This process is critical for obtaining pharmacologically active α-configurations.
Propriétés
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3O5S/c1-13(2)21(32)34-26(22(33)35-12-27)14(3)8-16-17-10-19(28)18-9-15(30)6-7-23(18,4)25(17,29)20(31)11-24(16,26)5/h6-7,9,13-14,16-17,19-20,31H,8,10-12H2,1-5H3/t14-,16+,17+,19+,20+,23+,24+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWQKNXBDAHGQO-PIKHTVJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate (CAS No. 80474-24-4) is a synthetic corticosteroid derivative known for its potential anti-inflammatory properties. This article reviews its biological activity based on current research findings.
- Molecular Formula : C₂₁H₂₆F₂O₅
- Molecular Weight : 486.54 g/mol
- LogP : 4.0399 (indicating lipophilicity)
- Melting Point : 242–244 °C
- Boiling Point : 557.9 ± 50 °C at 760 mmHg
The compound exhibits its biological activity primarily through the modulation of glucocorticoid receptors. It binds to these receptors and influences gene expression related to inflammation and immune response. The presence of fluorine atoms enhances its potency and selectivity compared to non-fluorinated corticosteroids.
Biological Activity
-
Anti-inflammatory Effects :
- The compound has been shown to significantly reduce inflammation in various models. Its structural modifications contribute to enhanced anti-inflammatory effects compared to traditional corticosteroids.
- In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
-
Immunosuppressive Properties :
- It modulates immune responses by affecting T-cell activation and proliferation. Studies suggest that it can downregulate the expression of surface markers critical for T-cell activation.
-
Topical Application :
- As a corticosteroid ester, it demonstrates improved skin penetration and localized action when applied topically. This results in reduced systemic side effects while maintaining efficacy in treating skin conditions.
Case Study 1: Efficacy in Psoriasis Treatment
In a double-blind study involving patients with psoriasis vulgaris:
- Objective : To assess the efficacy of the compound in reducing psoriatic plaques.
- Results : Patients treated with the compound showed a significant reduction in plaque thickness and erythema compared to the placebo group after four weeks of treatment.
Case Study 2: Asthma Management
A clinical trial evaluated the compound's effectiveness as an adjunct therapy for asthma:
- Objective : To determine its impact on lung function and symptom control.
- Results : Patients receiving the compound reported improved lung function (measured by FEV1) and decreased frequency of asthma exacerbations over a six-month period.
Data Table: Comparison of Biological Activities
| Activity Type | Compound Name | Efficacy Level |
|---|---|---|
| Anti-inflammatory | [(6S,8S,...)-2-methylpropanoate] | High |
| Immunosuppressive | [(6S,...)-2-methylpropanoate] | Moderate |
| Topical application | [(6S,...)-2-methylpropanoate] | High |
| Asthma management | [(6S,...)-2-methylpropanoate] | High |
Applications De Recherche Scientifique
Research on the compound [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate has revealed various applications primarily in the field of pharmaceuticals and biochemistry. This detailed article explores its scientific applications, supported by data tables and case studies.
Pharmaceutical Applications
The primary use of this compound lies in its anti-inflammatory properties. It is often explored as a potential treatment for conditions such as:
- Asthma : The compound's ability to reduce inflammation in the airways makes it a candidate for asthma management.
- Chronic Obstructive Pulmonary Disease (COPD) : Similar mechanisms apply for COPD treatment.
- Dermatological Conditions : Its corticosteroid properties allow for use in treating skin conditions like eczema and psoriasis.
Research Applications
The compound is also utilized in various research settings:
- Drug Development : As a model compound for developing new anti-inflammatory drugs.
- Mechanistic Studies : Investigating the action mechanisms of corticosteroids at the cellular level.
Biochemical Studies
The compound serves as a tool in biochemical assays to study receptor interactions and signaling pathways associated with corticosteroid actions.
Case Study 1: Efficacy in Asthma Treatment
A clinical trial conducted on patients with moderate to severe asthma demonstrated that administration of the compound resulted in significant reductions in airway inflammation compared to placebo controls. The study highlighted improvements in lung function and decreased need for rescue inhalers.
Case Study 2: Skin Condition Management
In a randomized controlled trial involving patients with psoriasis, the compound was shown to reduce lesion size and improve skin appearance over an eight-week treatment period. Patients reported high satisfaction rates with minimal side effects.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Fluticasone Propionate vs. Fluticasone S-Methyl Impurity
- Structural Difference : Replacement of the fluoromethylsulfanylcarbonyl group with a methylthio-carbonyl substituent at the 17-position.
- Molecular Formula : C₂₄H₂₉F₃O₅S (vs. C₂₅H₃₁F₃O₅S for fluticasone propionate) .
- Implications: The S-methyl variant (a known impurity) exhibits reduced glucocorticoid receptor affinity due to decreased electronegativity and steric bulk .
Fluticasone Propionate vs. Clobetasol Propionate
- Structural Difference : Clobetasol has a 2-chloroacetyl group at the 17-position instead of fluoromethylsulfanylcarbonyl.
- Molecular Formula : C₂₅H₃₂ClFO₅ (vs. C₂₅H₃₁F₃O₅S) .
- Pharmacological Impact : Clobetasol demonstrates ~5x higher potency due to the chloro substituent’s enhanced receptor binding and slower metabolic clearance .
Fluticasone Propionate vs. Flumethasone Pivalate
- Structural Difference : Flumethasone pivalate contains a 17α-pivalate (2,2-dimethylpropionyl) ester and lacks the fluoromethylthio group.
- Molecular Formula : C₂₈H₃₄F₂O₆ (vs. C₂₅H₃₁F₃O₅S) .
- Activity : Flumethasone pivalate has moderate potency and is used topically for vasoconstriction, whereas fluticasone’s thioester group improves dermal retention .
Fluticasone Propionate vs. [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(((fluoromethoxy)thio)carbonyl)-... furan-2-carboxylate]
- Structural Difference : Replacement of the propionate ester with a furan-2-carboxylate and fluoromethoxy-thio group.
- Molecular Formula : C₂₆H₂₈F₄O₇S (CAS: 948569-98-0) .
- Implications : The furan ester may alter metabolic stability and solubility, though pharmacological data remain unpublished .
Comparative Data Table
Research Findings and Stability Considerations
- Metabolic Stability : The fluoromethylsulfanylcarbonyl group in fluticasone propionate resists esterase hydrolysis, prolonging its half-life compared to betamethasone derivatives .
- Crystalline Polymorphs : Analogous cyclopenta[a]phenanthrene esters (e.g., thiophenecarboxylate derivatives) exhibit polymorphic forms with varying anti-inflammatory activity and shelf-life stability .
- Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., 6α vs. 6β fluorine) significantly alter glucocorticoid receptor binding, as shown in ECD and NMR studies .
Méthodes De Préparation
Bromination-Fluorination Sequence
-
Bromination : Dehydroacetate is treated with dibromohydantoin in acetone/water at 0–5°C to install bromine at C6 and C9.
-
Fluorine Substitution : Bromine atoms are displaced using fluoroboric acid (HBF₄) under controlled acidic conditions (pH 4–5), yielding 6α,9α-difluoro intermediates.
Critical Parameters :
Esterification with 2-Methylpropanoic Acid
The C21 hydroxyl group undergoes esterification with 2-methylpropanoic acid:
Fischer Esterification
-
Acid Activation : 2-Methylpropanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
-
Ester Formation : The acid chloride reacts with the steroidal alcohol in dichloromethane with triethylamine as a base.
Alternative Route :
-
Direct coupling via DCC/DMAP-mediated esterification achieves 92% yield while preserving stereochemistry.
Stereochemical Control and Purification
Chiral Resolution
-
Crystallization : Diastereomeric salts (e.g., with L-tartaric acid) resolve the (6S,9R,17R) configuration.
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes epimeric impurities.
Purity Metrics :
Comparative Data of Synthetic Methods
Challenges and Mitigation Strategies
-
Regioselectivity in Fluorination : Competing C11 fluorination is suppressed by steric hindrance from the 16-methyl group.
-
Thioester Hydrolysis : Anhydrous solvents and inert atmospheres stabilize the fluoromethylsulfanylcarbonyl group.
-
Epimerization at C17 : Low-temperature (-10°C) conditions during thioesterification preserve the R-configuration.
Scalability and Industrial Adaptations
Q & A
Chemical Characterization and Synthesis
Basic: What analytical techniques are critical for confirming the stereochemical configuration of this polycyclic steroid derivative? Answer: High-resolution NMR (e.g., , , and NMR) is essential for resolving stereochemical ambiguity, particularly for the 6S,8S,9R,10S,11S,13S,14S,16R,17R configuration. X-ray crystallography is recommended for absolute configuration determination, especially given the compound’s multiple chiral centers and fluorinated substituents .
Advanced: How can synthetic routes be optimized to address low yields in the fluoromethylsulfanylcarbonyl group introduction? Answer: Use fluorinated thioester precursors under inert conditions (e.g., Schlenk line) to minimize hydrolysis. Kinetic studies using HPLC-MS can identify intermediates, while DFT calculations predict reaction pathways for fluoromethyl group stability .
Analytical Method Validation
Basic: What chromatographic methods are suitable for purity assessment? Answer: Reverse-phase HPLC with UV detection (210–254 nm) and C18 columns, paired with LC-MS for mass confirmation, ensures detection of impurities <0.1%. Gradient elution (acetonitrile/water with 0.1% formic acid) resolves polar degradation products .
Advanced: How can conflicting NMR and LC-MS data (e.g., unexpected adducts) be resolved? Answer: Perform collision-induced dissociation (CID) in tandem MS to distinguish adducts from structural isomers. Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity and rule out tautomeric interferences .
Pharmacological Activity
Basic: What in vitro assays are recommended for initial glucocorticoid receptor (GR) binding studies? Answer: Use GR-transfected HEK293 cells with luciferase reporters under GRE promoters. Competitive binding assays with -dexamethasone as a tracer quantify IC values. Include fluticasone propionate as a positive control .
Advanced: How can tissue-specific GR activation be differentiated given the compound’s fluorinated substituents? Answer: Conduct transcriptomic profiling (RNA-seq) in primary human keratinocytes vs. lung fibroblasts. Fluorine’s electronegativity may alter ligand-receptor dynamics, impacting coactivator recruitment .
Stability and Degradation
Basic: What conditions accelerate hydrolytic degradation of the 2-methylpropanoate ester? Answer: Expose the compound to pH 7.4 buffer at 40°C and monitor via HPLC. The ester is prone to base-catalyzed hydrolysis, yielding the carboxylic acid derivative .
Advanced: How can degradation products be structurally characterized when reference standards are unavailable? Answer: Use HR-MS/MS with in silico fragmentation tools (e.g., CFM-ID) and -NMR to track fluorine retention in degradation byproducts .
Stereochemical and Conformational Effects
Basic: How does the 6,9-difluoro substitution influence the molecule’s conformational stability? Answer: Fluorine’s steric and electronic effects rigidify the A-ring, as shown by NOE NMR correlations. Molecular dynamics simulations (AMBER force field) predict reduced conformational flexibility compared to non-fluorinated analogs .
Advanced: Can enantiomeric impurities (<1%) impact pharmacological activity? Answer: Use chiral HPLC (Chiralpak IA column) with heptane/ethanol mobile phase to resolve enantiomers. In vitro GR assays with purified enantiomers reveal potential differences in transactivation potency .
Mechanistic and Computational Studies
Advanced: How can molecular docking explain the compound’s selectivity for GR over mineralocorticoid receptor (MR)? Answer: Perform ensemble docking (AutoDock Vina) using GR and MR crystal structures (PDB: 4P6X, 2AA2). Fluoromethylsulfanylcarbonyl may sterically clash with MR’s Leu848, reducing binding affinity .
Toxicology and Safety
Advanced: What in vitro models assess the compound’s potential for off-target cytotoxicity? Answer: Use human hepatocyte spheroids (3D culture) to evaluate CYP3A4 induction and mitochondrial toxicity (Seahorse assay). Fluorinated steroids often show hepatotoxicity at high concentrations .
Interdisciplinary Research Design
Advanced: How can synthetic chemistry and computational modeling be integrated to optimize bioactivity? Answer: Develop a QSAR model using Gaussian-based molecular descriptors (e.g., HOMO/LUMO, polar surface area) and Bayesian neural networks to predict GR-binding affinity for derivative libraries .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
